![molecular formula C4H3N5 B1219648 Tetrazolo[1,5-a]pyrimidine CAS No. 275-03-6](/img/structure/B1219648.png)
Tetrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
Synthesis Analysis
Researchers have developed various synthetic methods for tetrazolo[1,5-a]pyrimidine derivatives. One notable approach involves a one-pot three-component reaction of benzaldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole. This reaction occurs under solvent-free conditions at 100°C, catalyzed by a novel hexamethylenetetramine-based ionic liquid/MIL-101(Cr) metal-organic framework. The resulting tetrazolo[1,5-a]pyrimidine-6-carbonitriles exhibit good to excellent yields .
Molecular Structure Analysis
The molecular structure of tetrazolo[1,5-a]pyrimidine involves the fusion of a pyrimidine unit with a triazole ring. This arrangement provides a rigid and geometrically interesting scaffold, which contributes to its biological activity. X-ray crystallography confirms the distorted tetrahedral structure of some copper(II) complexes containing tetrazolo[1,5-a]pyrimidine ligands .
Chemical Reactions Analysis
Tetrazolo[1,5-a]pyrimidine derivatives participate in various chemical reactions. For instance, they can undergo desulfurization reactions, hydrolysis, cyclizations, and eliminations. These transformations lead to the synthesis of diverse compounds with potential applications in drug discovery and materials science .
Physical And Chemical Properties Analysis
Tetrazolo[1,5-a]pyrimidine derivatives vary in their physical and chemical properties based on substituents. These properties include solubility, melting points, and stability. Experimental characterization techniques such as FT-IR, 1H-NMR, and 13C-NMR help elucidate these properties .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Tetrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer activities. For instance, a series of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds were synthesized via a one-pot, three-multicomponent reaction. These compounds exhibited potent anticancer effects against human colon cancer (HCT-116) and lung cancer (MCF-7, MDA-MB-231, A549) cell lines . Further research in this area could explore their mechanism of action and potential clinical applications.
Antimicrobial Activity
Tetrazolo[1,5-a]pyrimidines have been investigated for their antimicrobial properties. Researchers have synthesized tetrazolo[1,5-a]pyrimidine-6-carboxylates and evaluated their antimicrobial activity. These compounds could serve as potential leads for developing new antimicrobial agents .
Bioactive Scaffold
Tetrazolo[1,5-a]pyrimidine serves as a versatile scaffold for designing bioactive compounds. Researchers can modify its structure to create molecules with diverse pharmacological activities. This scaffold has been used in drug development due to its presence in natural products and medicines .
Synergistic Effects
Combining tetrazole and pyrimidine moieties within the tetrazolo[1,5-a]pyrimidine framework could lead to synergistic effects. These combined substructures have demonstrated various biological activities, including antiviral, antifungal, and antihypertensive properties .
Wirkmechanismus
Target of Action
Tetrazolo[1,5-a]pyrimidine primarily targets DNA, specifically calf thymus DNA (CT-DNA) . The compound binds to the DNA groove, which is further supported by molecular docking studies . This interaction with DNA is a key aspect of its biological activity.
Mode of Action
The interaction of Tetrazolo[1,5-a]pyrimidine with its target involves the formation of a complex with copper (II), leading to a series of N-benzoylated mononuclear copper (II) complexes . The binding studies of these complexes with CT-DNA revealed a groove mode of binding . This interaction leads to changes in the DNA structure, as demonstrated by gel electrophoresis experiments that showed the ability of the complexes to cleave plasmid DNA .
Biochemical Pathways
This is particularly relevant in the context of its cytotoxic activity against cancerous cell lines .
Result of Action
The primary result of Tetrazolo[1,5-a]pyrimidine’s action is its cytotoxic activity. It has been shown to exhibit cytotoxicity against various cancerous cell lines, including lung (A549), cervical (HeLa), and colon (HCT-15) cells . This suggests that the compound could potentially be used in the treatment of these types of cancer.
Action Environment
The action of Tetrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by the presence of certain ions in the environment . Additionally, the compound’s antimicrobial activity has been shown to be influenced by the specific microorganism it is acting upon
Eigenschaften
IUPAC Name |
tetrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5/c1-2-5-4-6-7-8-9(4)3-1/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGQAVFYXBCIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325178 | |
| Record name | Tetrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrazolo[1,5-a]pyrimidine | |
CAS RN |
275-03-6 | |
| Record name | Tetrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=275-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrazolo[1,5-a]pyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAZOLO(1,5-A)PYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E8GPT6S7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Several studies demonstrate the biological activity of tetrazolo[1,5-a]pyrimidines. For example, certain derivatives exhibit potent antitumor activity by inhibiting the growth of human cancer cell lines, including colon (HCT116) [, , ], liver (HepG2) [, , ], lung (A549) [, ], and cervical (HeLa) [] cancer cells. Research suggests that some metal complexes of tetrazolo[1,5-a]pyrimidines exhibit groove binding to DNA, induce apoptosis, and inhibit topoisomerase I and cyclin-dependent kinase receptors []. These findings highlight the potential of this class of compounds for cancer therapy by interfering with critical cellular processes.
A: Yes, research shows that certain tetrazolo[1,5-a]pyrimidine derivatives possess antimicrobial activity against various microorganisms []. Additionally, some derivatives demonstrate promising activity as α-glucosidase inhibitors [], suggesting potential applications in managing diabetes.
ANone: The molecular formula of the unsubstituted parent compound is C4H3N5.
ANone: The molecular weight is 121.10 g/mol for the unsubstituted parent compound.
A: These compounds can be characterized using various spectroscopic methods: - NMR Spectroscopy: 1H NMR, 13C NMR, and 15N NMR are useful for determining the structure and studying the azide-tetrazole equilibrium in solution [, , ]. - IR Spectroscopy: IR spectroscopy can help identify functional groups like azide (N3) and tetrazole rings [, , ]. - Mass Spectrometry: This technique is valuable for determining the molecular weight and fragmentation patterns of the compounds [].
A: The stability of tetrazolo[1,5-a]pyrimidines can vary depending on the substituents and conditions. Some derivatives exhibit a solvent-dependent tetrazolo-azido valence isomerization []. Generally, the tetrazole form is favored in DMSO, while the azide form is predominant in TFA [].
A: While tetrazolo[1,5-a]pyrimidines themselves may not be widely used as catalysts, they play crucial roles in developing novel catalytic systems. For example, metal-organic frameworks (MOFs) functionalized with tetrazolo[1,5-a]pyrimidines have been explored as catalysts for organic transformations [].
A: DFT calculations are valuable for predicting the reactivity and stability of different isomers and exploring the azide-tetrazole equilibrium [, , ]. Additionally, molecular docking studies have been utilized to understand the binding interactions of tetrazolo[1,5-a]pyrimidine derivatives with biological targets, such as DNA [].
A: Research shows that introducing specific substituents can significantly influence the biological activity of tetrazolo[1,5-a]pyrimidines. For example, incorporating trifluoromethyl groups enhances the antimicrobial activity of certain derivatives [, ]. Additionally, the nature and position of substituents on the pyrimidine ring can significantly impact the cytotoxic activity of these compounds [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




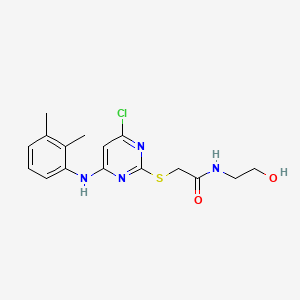
![Methyl 13-(11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1219569.png)


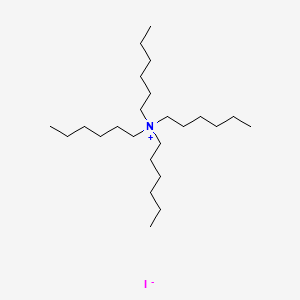
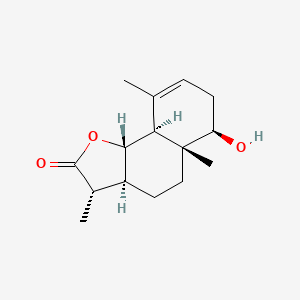
![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-6-octyl-furo[2,3-d]pyrimidin-2-one](/img/structure/B1219579.png)
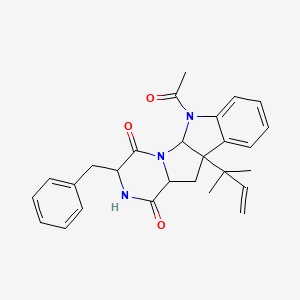
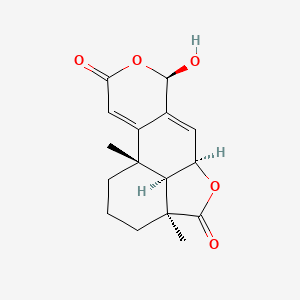

![2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1219585.png)

![2-[4-[1-[1-[(4-Methylphenyl)sulfonylmethyl]-5-tetrazolyl]propyl]-1-piperazinyl]-1,3-benzothiazole](/img/structure/B1219588.png)